Ethylhydrocupreine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

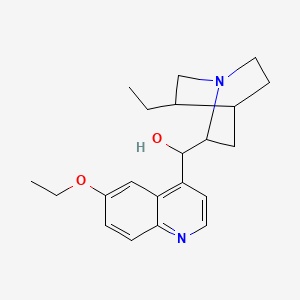

2D Structure

3D Structure

Properties

IUPAC Name |

(6-ethoxyquinolin-4-yl)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-3-14-13-23-10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-4-2)12-18(17)19/h5-7,9,12,14-15,20-21,24H,3-4,8,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWZHLCNFQWNPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903554 | |

| Record name | NoName_4239 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethylhydrocupreine (Optochin): A Technical Whitepaper on its Discovery, Mechanism, and Historical Significance in Pneumococcal Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhydrocupreine, more commonly known as optochin, holds a significant place in the history of microbiology and antimicrobial research. Initially investigated as a therapeutic agent against Streptococcus pneumoniae, its clinical utility was hampered by a narrow therapeutic window and the rapid development of resistance. However, its potent and specific in vitro activity against pneumococci led to its repurposing as a crucial diagnostic tool for the presumptive identification of this important pathogen. This technical guide delves into the discovery of optochin, the key historical experiments that defined its properties, its mechanism of action at the molecular level, and its enduring legacy in the clinical microbiology laboratory.

Discovery and Historical Context

This compound (optochin) was first introduced in 1911 by the German scientists Julius Morgenroth and his colleague Levy as a potential chemotherapeutic agent for pneumococcal infections.[1][2] A derivative of hydroquinine, its development was part of the broader early 20th-century search for specific chemical agents to combat infectious diseases, a field pioneered by Paul Ehrlich.

Morgenroth and Levy's initial work focused on in vivo experiments, demonstrating that optochin could protect mice from lethal injections of pneumococci.[2] However, they also observed that the drug was ineffective if the infection was already well-established and that pneumococci could rapidly develop resistance to it.[2] Despite these limitations, the high specificity of optochin for pneumococci was a groundbreaking observation.

Subsequent research, notably by Henry F. Moore in 1915, provided a more detailed in vitro characterization of optochin's effects on various bacterial species. Moore's work quantified the potent inhibitory and bactericidal concentrations of optochin against different pneumococcal types and highlighted its significantly weaker effect on other streptococci and bacteria. These findings laid the groundwork for its eventual use as a diagnostic agent.

The transition of optochin from a failed therapeutic to a successful diagnostic tool was solidified in 1955 by Bowers and Jeffries, who developed the simple and reliable disk diffusion susceptibility test that remains a cornerstone of pneumococcal identification in clinical laboratories today.

Key Historical Experiments and Methodologies

Morgenroth and Levy's Initial in vivo Studies (1911)

-

Objective: To assess the protective effect of this compound against pneumococcal infection in a mouse model.

-

Methodology Summary:

-

A lethal dose of a virulent Streptococcus pneumoniae culture was administered to mice.

-

This compound was administered to the test group of mice, likely subcutaneously or intraperitoneally, at or around the time of infection.

-

A control group of infected mice did not receive the drug.

-

The survival rates of the test and control groups were observed and compared.

-

-

Key Findings:

-

Optochin demonstrated a protective effect when administered prophylactically or concurrently with the pneumococcal challenge.[2]

-

The therapeutic effect was diminished or absent when the drug was administered after the infection had progressed.[2]

-

The development of optochin-resistant pneumococci was observed.

-

Moore's in vitro Characterization (1915)

Henry F. Moore's comprehensive study provided the first detailed quantitative data on the in vitro effects of optochin.

-

Objective: To determine the inhibitory and bactericidal concentrations of this compound hydrochloride against different types of pneumococci and other microorganisms.

-

Experimental Protocol for Inhibitory Action:

-

Serial dilutions of this compound hydrochloride in nutrient broth were prepared.

-

A standardized inoculum of the test microorganism was added to each dilution.

-

The tubes were incubated, and the highest dilution showing no visible growth was recorded as the minimum inhibitory concentration (MIC).

-

-

Experimental Protocol for Bactericidal Action:

-

Following the determination of the MIC, a sample from each tube showing no growth was subcultured onto fresh, drug-free agar plates.

-

The plates were incubated, and the highest dilution from which no growth occurred on the subculture was recorded as the minimum bactericidal concentration (MBC).

-

-

Key Quantitative Data: See Tables 1 and 2.

Bowers and Jeffries' Optochin Susceptibility Test (1955)

-

Objective: To develop a simple, reliable method for differentiating Streptococcus pneumoniae from other alpha-hemolytic streptococci.

-

Experimental Protocol:

-

A pure culture of the alpha-hemolytic streptococcus to be tested is streaked onto a 5% sheep blood agar plate to obtain confluent growth.

-

A filter paper disk impregnated with 5 µg of optochin is aseptically placed onto the inoculated surface.

-

The plate is incubated at 35-37°C in a 5-10% CO2 atmosphere for 18-24 hours.

-

The diameter of the zone of inhibition around the disk is measured.

-

-

Interpretation of Results:

-

A zone of inhibition of 14 mm or greater is considered susceptible and presumptive for S. pneumoniae.

-

A zone of inhibition less than 14 mm is considered resistant, and the organism is likely a viridans group streptococcus. However, bile solubility testing is recommended for zones between 7 and 14 mm for confirmation.

-

Data Presentation

The following tables summarize the quantitative data from early key experiments.

Table 1: Inhibitory and Bactericidal Concentrations of this compound Hydrochloride against Streptococcus pneumoniae (Data adapted from Moore, 1915)

| Pneumococcus Type | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) in 18 hours |

| Type I | 1:800,000 - 1:1,000,000 | 1:400,000 - 1:800,000 |

| Type II | 1:1,000,000 - 1:2,000,000 | 1:500,000 - 1:1,000,000 |

| Type III (mucosus) | 1:400,000 - 1:800,000 | 1:200,000 - 1:400,000 |

| Type IV | 1:1,000,000 - 1:2,000,000 | 1:500,000 - 1:1,000,000 |

Table 2: Comparative Inhibitory Action of this compound Hydrochloride on Various Microorganisms (Data adapted from Moore, 1915)

| Microorganism | Minimum Inhibitory Concentration (MIC) |

| Streptococcus pyogenes | 1:20,000 - 1:40,000 |

| Staphylococcus aureus | 1:10,000 - 1:20,000 |

| Escherichia coli | No inhibition at 1:1,000 |

| Klebsiella pneumoniae | No inhibition at 1:1,000 |

| Corynebacterium diphtheriae | 1:20,000 |

Mechanism of Action and Resistance

Optochin's bactericidal activity against Streptococcus pneumoniae is highly specific and targets the proton-translocating F1F0-ATPase (also known as H+-ATPase), an essential enzyme for bacterial physiology.[1]

Molecular Target: F1F0-ATPase

The F1F0-ATPase is a membrane-bound enzyme complex responsible for ATP synthesis driven by a proton gradient. It is composed of two main domains:

-

F1 domain: Located in the cytoplasm, it contains the catalytic sites for ATP synthesis.

-

F0 domain: Embedded in the cell membrane, it forms a proton channel.

Optochin specifically inhibits the F0 domain of the pneumococcal H+-ATPase, disrupting the proton flow and thereby inhibiting ATP synthesis, which ultimately leads to cell death.[1]

Molecular Basis of Resistance

Optochin resistance in S. pneumoniae arises from point mutations in the genes encoding the subunits of the F0 domain, primarily the atpC gene, which codes for the c-subunit, and less commonly, the atpA gene, which codes for the a-subunit. These mutations alter the amino acid sequence of the F0 domain, preventing the binding of optochin to its target and rendering the H+-ATPase insensitive to the drug's inhibitory effects.

Visualizations

Caption: Workflow of early this compound (optochin) research.

Caption: Optochin's mechanism of action and resistance development.

Conclusion

The story of this compound (optochin) is a compelling example of the circuitous path of drug development and scientific discovery. While its initial promise as a chemotherapeutic agent for pneumonia was not realized, its remarkable specificity for Streptococcus pneumoniae provided an invaluable tool for clinical microbiology. The early, meticulous in vivo and in vitro studies laid the foundation for a simple, yet robust, diagnostic test that has been instrumental in the identification of this key pathogen for over half a century. Furthermore, the elucidation of its molecular mechanism of action has contributed to our understanding of bacterial physiology and antimicrobial resistance. Optochin remains a testament to the importance of rigorous scientific investigation and the often-unforeseen applications of chemical compounds in medicine and biology.

References

Synthesis and Purification of Ethylhydrocupreine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhydrocupreine, also known as optochin, is a synthetic derivative of hydroquinine first reported in 1911.[1][2][3] While historically explored for its therapeutic potential, it is now primarily utilized as a key diagnostic agent for the differentiation of Streptococcus pneumoniae from other α-hemolytic streptococci.[2][4] This technical guide provides a comprehensive overview of the chemical synthesis and purification methods for this compound, tailored for a scientific audience. The document details the core chemical transformations, outlines specific experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic and purification workflows.

Introduction

This compound is a quinoline alkaloid derivative characterized by an ethyl ether linkage at the 6'-position of the quinoline ring of hydroquinine.[1] Its synthesis from the naturally occurring cinchona alkaloid, hydroquinine, is a classic example of semi-synthesis, modifying a natural product to yield a compound with distinct properties. The primary application of this compound, in the form of its hydrochloride salt, is in microbiology laboratories for the optochin susceptibility test to presumptively identify S. pneumoniae.[5][6] This guide focuses on the chemical aspects of producing high-purity this compound hydrochloride suitable for research and diagnostic applications.

Synthesis of this compound Base

The synthesis of this compound from hydroquinine is primarily achieved through an O-ethylation of the phenolic hydroxyl group on the quinoline ring. The most common and well-established method for this transformation is the Williamson ether synthesis.

Synthesis Pathway: Williamson Ether Synthesis

The Williamson ether synthesis involves the deprotonation of the phenolic hydroxyl group of hydroquinine by a strong base to form a more nucleophilic phenoxide ion. This is followed by a nucleophilic substitution reaction (SN2) where the phenoxide attacks an ethylating agent, such as an ethyl halide or diethyl sulfate, to form the ethyl ether linkage.

Experimental Protocol: Synthesis of this compound Base

This protocol is a representative procedure based on the principles of the Williamson ether synthesis for the ethylation of phenolic compounds.

Materials:

-

Hydroquinine

-

Anhydrous Ethanol

-

Sodium metal

-

Ethyl bromide

-

Diethyl ether

-

Water (deionized)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol with stirring. The reaction is exothermic and produces hydrogen gas. Continue stirring until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Formation of the Phenoxide: To the freshly prepared sodium ethoxide solution, add hydroquinine with continuous stirring. The mixture is typically heated to reflux for a period to ensure complete deprotonation of the phenolic hydroxyl group, forming the sodium salt of hydroquinine (phenoxide).

-

Ethylation Reaction: To the refluxing solution of the hydroquinine phenoxide, add ethyl bromide dropwise over a period of time. After the addition is complete, continue to reflux the reaction mixture for several hours to drive the SN2 reaction to completion.

-

Work-up: a. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the bulk of the ethanol. b. The residue is then partitioned between water and a suitable organic solvent, such as diethyl ether or dichloromethane. c. The aqueous layer is extracted multiple times with the organic solvent. d. The combined organic layers are washed with water and then with brine to remove any remaining water-soluble impurities. e. The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound base.

Table 1: Representative Quantitative Data for this compound Synthesis

| Reactant/Product | Molar Mass ( g/mol ) | Representative Molar Ratio | Representative Physical Form |

| Hydroquinine | 326.43 | 1.0 | White crystalline solid |

| Sodium | 22.99 | 1.1 - 1.5 | Solid metal |

| Ethyl Bromide | 108.97 | 1.1 - 1.5 | Colorless liquid |

| This compound | 340.46 | - | Off-white to yellowish solid |

Note: The exact quantities and reaction times will depend on the scale of the synthesis and should be optimized based on laboratory conditions.

Purification of this compound

The crude this compound base obtained from the synthesis typically contains unreacted starting materials, by-products, and other impurities. A multi-step purification process is necessary to obtain a high-purity product. This usually involves conversion to the hydrochloride salt followed by recrystallization.

Purification Workflow

The general workflow for the purification of this compound involves an initial purification of the crude base, followed by salt formation and subsequent recrystallization to achieve high purity.

References

- 1. Optochin - Wikipedia [en.wikipedia.org]

- 2. studymicrobio.com [studymicrobio.com]

- 3. microbenotes.com [microbenotes.com]

- 4. scbt.com [scbt.com]

- 5. Optochin test [microbe-canvas.com]

- 6. Identification of Streptococcus pneumoniae: Development of a Standardized Protocol for Optochin Susceptibility Testing Using Total Lab Automation - PMC [pmc.ncbi.nlm.nih.gov]

Ethylhydrocupreine: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhydrocupreine, also known as optochin, is a synthetic derivative of hydroquinine first synthesized in 1911.[1] Initially investigated as a therapeutic agent for pneumococcal infections, its systemic use was rapidly abandoned due to significant toxicity.[2] Despite its failure as a therapeutic drug, this compound found a crucial and enduring role in clinical microbiology. For decades, it has been the cornerstone for the presumptive identification of Streptococcus pneumoniae, distinguishing it from other alpha-hemolytic streptococci based on its unique susceptibility to the compound.[1][3] This guide provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, the basis of microbial resistance, and detailed experimental protocols. Due to its historical use, pharmacokinetic data are limited and largely qualitative.

Pharmacokinetics: A Historical Perspective

The systemic use of this compound was short-lived, predating modern pharmacokinetic methodologies. Consequently, a comprehensive quantitative analysis of its absorption, distribution, metabolism, and excretion (ADME) is not available in contemporary literature. The information presented here is collated from early 20th-century clinical and preclinical studies.

Absorption, Distribution, and Excretion

Early studies in animals and humans indicated that this compound is absorbed into the systemic circulation after oral and subcutaneous administration. In humans, a single oral dose of 0.5 grams was sufficient to produce inhibitory and bactericidal concentrations in the serum against pneumococci.[4]

Animal studies provided some insights into its distribution and duration of action. In rabbits, the bactericidal activity of the serum peaked approximately one hour after subcutaneous administration of the this compound base in oil, transitioning to an inhibitory effect by the four-hour mark.[4] This suggests a relatively rapid absorption and distribution, followed by a decline in effective concentration. The route of administration and formulation significantly impacted its efficacy, with subcutaneous injection of the base in oil showing the most pronounced and lasting bactericidal effect in rabbit serum compared to aqueous solutions or intramuscular injections.[4]

There is a lack of specific data on the metabolism of this compound. However, as a quinine derivative, it is plausible that it would undergo hepatic metabolism, similar to other cinchona alkaloids. Quinine, for instance, is metabolized by cytochrome P450 enzymes, primarily CYP3A4. The specific metabolic pathways and metabolites of this compound remain uncharacterized. Similarly, detailed information on its excretion is not available.

Pharmacodynamics: The Basis of Selective Toxicity

The primary pharmacodynamic effect of this compound is its potent and selective antimicrobial activity against Streptococcus pneumoniae.

Mechanism of Action

This compound targets the F0F1 H+-ATPase (also known as ATP synthase) in S. pneumoniae.[5] This enzyme is a crucial component of the bacterial cell's energy metabolism, responsible for synthesizing ATP from ADP and inorganic phosphate, driven by a proton gradient across the cell membrane. This compound specifically inhibits the membrane-bound F0 complex of the ATPase, disrupting proton translocation and, consequently, ATP synthesis.[6] This leads to a cessation of growth and, at higher concentrations, cell death. The high specificity of this action accounts for its effectiveness in differentiating S. pneumoniae from other streptococci, which possess F0F1 ATPases that are not susceptible to inhibition by this compound.

Molecular Basis of Resistance

Resistance to this compound in S. pneumoniae is primarily due to point mutations in the genes encoding the subunits of the F0 complex of the H+-ATPase.[5] The most commonly affected genes are atpC and atpA, which code for the c-subunit and a-subunit, respectively.[5] These mutations alter the structure of the F0 complex, preventing the binding of this compound without significantly compromising the enzyme's essential function of proton transport and ATP synthesis.

Quantitative Pharmacodynamic and Toxicity Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound against Streptococcus pneumoniae

| Parameter | Organism | Value | Reference(s) |

| Minimum Inhibitory Concentration (MIC) | S. pneumoniae | 1:10,000,000 dilution | [7] |

| Bactericidal Concentration | S. pneumoniae | 1:500,000 dilution | [7] |

| MIC Range for Optochin-Resistant Strains | S. pneumoniae | 16 to 32 µg/mL | [8] |

| MIC for Optochin-Susceptible Reference Strains | S. pneumoniae ATCC BAA-255, ATCC 49619 | 1 µg/mL | [8] |

Table 2: Acute Toxicity Data for this compound Hydrochloride

| Species | Route of Administration | Highest Tolerated Dose | Reference(s) |

| Guinea Pig | Intrapleural Injection | 0.02 to 0.03 g/kg | [3][9] |

Mandatory Visualizations

Signaling Pathway of this compound's Mechanism of Action

Caption: Mechanism of action of this compound on S. pneumoniae F0F1 H+-ATPase.

Experimental Workflow for Optochin Susceptibility Testing (Disk Diffusion)

Caption: Standard workflow for the optochin disk diffusion susceptibility test.

Detailed Experimental Protocols

Optochin Susceptibility Testing: Disk Diffusion Method

This method is the most common procedure for the presumptive identification of S. pneumoniae in clinical laboratories.

1. Materials:

-

5% sheep blood agar plates[3]

-

Optochin disks (6 mm, 5 µg)[3]

-

Pure, 18-24 hour culture of an alpha-hemolytic streptococcus on a blood agar plate

-

Sterile inoculating loop or cotton swab[3]

-

0.5 McFarland turbidity standard[3]

-

Sterile saline or broth[10]

-

Incubator with a 5% CO2 atmosphere[3]

-

Calipers or a ruler for measuring in millimeters[11]

2. Procedure:

-

From a pure culture, select several colonies of the alpha-hemolytic streptococcus to be tested.

-

Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.[3]

-

Using a sterile cotton swab, inoculate a 5% sheep blood agar plate by streaking the entire surface to obtain confluent growth.[3]

-

Allow the plate to dry for 3-5 minutes.

-

Using sterile forceps, place an optochin disk onto the inoculated agar surface and gently press to ensure complete contact.[3]

-

Incubate the plate at 35-37°C for 18-24 hours in a 5% CO2-enriched atmosphere.[3]

-

After incubation, measure the diameter of the zone of inhibition around the disk.[11]

3. Interpretation of Results:

-

A zone of inhibition of 14 mm or greater is considered susceptible and is presumptive for S. pneumoniae.[8]

-

A zone of inhibition of less than 14 mm is considered resistant, and the organism is likely another species of alpha-hemolytic streptococci.[8]

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This method provides a quantitative measure of the concentration of this compound required to inhibit the growth of a bacterial isolate.

1. Materials:

-

Mueller-Hinton agar with 5% sheep blood[10]

-

This compound (optochin) stock solution of known concentration

-

Pure culture of the bacterial isolate to be tested

-

Sterile saline[10]

-

0.5 McFarland turbidity standard[10]

-

Sterile petri dishes

-

Inoculator (e.g., a multipoint replicator)

-

Incubator with a 5% CO2 atmosphere[10]

2. Procedure:

-

Prepare a series of Mueller-Hinton agar plates containing twofold serial dilutions of this compound (e.g., from 0.5 to 256 µg/ml).[10] Also, prepare a control plate with no drug.

-

Prepare a bacterial suspension of the test isolate in sterile saline, adjusted to a turbidity of 0.5 McFarland standard.[10]

-

Further dilute the inoculum to achieve a final concentration of approximately 10^4 colony-forming units (CFU) per spot upon inoculation.

-

Using an inoculator, spot the prepared bacterial suspension onto the surface of each agar plate, including the control plate.

-

Allow the inoculum spots to dry, then invert the plates and incubate at 35°C for 20-24 hours in a 5% CO2 atmosphere.[10]

-

After incubation, examine the plates for bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the isolate.[10]

Conclusion

This compound (optochin) represents a fascinating case in pharmacology: a compound that failed in its intended therapeutic application due to toxicity but became an indispensable diagnostic tool. Its highly specific inhibition of the F0F1 H+-ATPase in Streptococcus pneumoniae provides a robust method for the presumptive identification of this important pathogen. While a detailed modern pharmacokinetic profile is lacking due to its historical discontinuation for systemic use, the available early 20th-century literature provides a qualitative understanding of its in vivo behavior. The detailed pharmacodynamic data and established experimental protocols continue to be of great relevance to clinical microbiologists and researchers studying streptococcal biology and antimicrobial resistance. This guide serves as a comprehensive resource for professionals in drug development and research, summarizing the current state of knowledge on this historically significant compound.

References

- 1. Optochin - Wikipedia [en.wikipedia.org]

- 2. Emergence of Optochin Resistance among <i>Streptococcus pneumoniae</i> in Japan [file.scirp.org]

- 3. microbenotes.com [microbenotes.com]

- 4. graphviz dot file example · GitHub [gist.github.com]

- 5. medium.com [medium.com]

- 6. Metabolism of Quinine in Man: Identification of a Major Metabolite, and Effects of Smoking and Rifampicin Pretreatment [ouci.dntb.gov.ua]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. Description of optochin-resistant Streptococcus pneumoniae due to an uncommon mutation in the atpA gene and comparison with previously identified atpC mutants from Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. rcpath.org [rcpath.org]

An In-depth Technical Guide on the Solubility of Ethylhydrocupreine in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethylhydrocupreine, a derivative of hydroquinine, in various common laboratory solvents. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in the handling and application of this compound.

This compound, often used in its hydrochloride salt form (optochin), is a crucial agent for the identification of Streptococcus pneumoniae. An understanding of its solubility is paramount for the preparation of stock solutions, in vitro and in vivo experimental design, and formulation development.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. The following table summarizes the available quantitative solubility data for this compound and its hydrochloride salt in key laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the polymorphic form of the solute.

| Compound Name | Solvent | Solubility | Notes |

| This compound Hydrochloride | Dimethyl Sulfoxide (DMSO) | 125 mg/mL (331.64 mM)[1] | Requires sonication to dissolve. The hygroscopic nature of DMSO can significantly impact solubility; it is recommended to use a newly opened container.[2] |

| Water | 50 mg/mL (132.65 mM)[2] | Requires sonication to dissolve.[2] Other sources describe it as "completely soluble". | |

| Ethanol | 50 mg/mL[3] | - | |

| Methanol | Moderately Soluble (qualitative) | Based on the solubility of the related cinchona alkaloid, quinidine.[4] A standard solution of quinine (100 mg/mL) can be prepared in methanol.[5] | |

| Acetonitrile | High Solubility (qualitative) | Based on the high solubility of the related cinchona alkaloid, fumonisin, in this solvent.[4] | |

| Chloroform | Very Soluble (qualitative) | Based on the high solubility of the related cinchona alkaloid, quinidine.[4] | |

| This compound (Free Base) | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (293.72 mM) | Requires sonication to dissolve. The hygroscopic nature of DMSO can significantly impact solubility; it is recommended to use a newly opened container. |

Experimental Protocols

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The Shake-Flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the equilibrium solubility of this compound hydrochloride in a given solvent.

Materials:

-

This compound hydrochloride powder

-

Solvent of interest (e.g., Water, Ethanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Vials for sample analysis

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound hydrochloride to a flask containing a known volume of the solvent. The excess solid should be visually apparent.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is crucial to prevent overestimation of solubility.

-

-

Analysis:

-

Quantify the concentration of this compound hydrochloride in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound hydrochloride in the same solvent.

-

Determine the concentration of the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

This guide provides essential information on the solubility of this compound and a standardized protocol for its determination. Adherence to meticulous experimental technique is vital for obtaining accurate and reproducible solubility data, which is fundamental for the successful application of this compound in research and development.

References

- 1. This compound hydrochloride | 3413-58-9 | Antibacterial | MOLNOVA [molnova.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound hydrochloride | CAS 3413-58-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Effect of Medium pH and Light on Quinidine Production in Cinchona calisaya Wedd. Endophytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

An In-Depth Technical Guide on the Molecular Structure and Derivatives of Ethylhydrocupreine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhydrocupreine, a derivative of hydroquinine, is a cinchona alkaloid first introduced in 1911. Also known as optochin, it is widely recognized for its specific and potent activity against Streptococcus pneumoniae, which has led to its universal use as a diagnostic tool to differentiate pneumococci from other alpha-hemolytic streptococci. Beyond its diagnostic applications, this compound has garnered interest for its antimicrobial and antimalarial properties, stimulating research into its mechanism of action and the development of novel derivatives with enhanced therapeutic potential. This technical guide provides a comprehensive overview of the molecular structure of this compound, its physicochemical properties, and the synthesis and biological evaluation of its derivatives. Detailed experimental protocols and an exploration of its mechanism of action, including its interaction with bacterial ATP synthase, are presented to serve as a valuable resource for researchers in drug discovery and development.

Core Molecular Structure and Physicochemical Properties

This compound is structurally characterized by a quinoline ring linked through a hydroxymethyl group to a quinuclidine nucleus, with an ethyl ether at the 6'-position of the quinoline ring.[1] The molecule possesses multiple stereocenters, conferring specific three-dimensional conformations that are crucial for its biological activity.

The physicochemical properties of this compound and its commonly used hydrochloride salt are summarized in Table 1. The hydrochloride salt exhibits increased water solubility, facilitating its use in aqueous solutions for laboratory and experimental applications.

| Property | This compound | This compound Hydrochloride |

| IUPAC Name | (R)---INVALID-LINK--methanol | (R)---INVALID-LINK--methanol hydrochloride |

| Synonyms | Optochin, this compound base | Optochin hydrochloride |

| Molecular Formula | C₂₁H₂₈N₂O₂ | C₂₁H₂₉ClN₂O₂ |

| Molecular Weight | 340.46 g/mol | 376.92 g/mol |

| CAS Number | 522-60-1 | 3413-58-9 |

| Appearance | White to cream crystals or powder | White to cream crystals or powder |

| Solubility | Soluble in ethanol, ether, chloroform | Soluble in water, ethanol |

| Purity | ≥97% | ≥97% |

Synthesis and Derivatives

The synthesis of this compound and its derivatives often starts from hydroquinine, a readily available cinchona alkaloid. The ethyl group is introduced at the phenolic hydroxyl group of the quinoline ring via Williamson ether synthesis. Modifications to both the quinoline and quinuclidine moieties have been explored to investigate the structure-activity relationships (SAR) and to develop analogs with improved potency and pharmacokinetic profiles.[2][3]

A key area of derivatization has been the modification of the C9 hydroxyl group and the quinuclidine nitrogen. O-alkylation of the parent compound, hydrocupreine, has yielded a series of ethers with varying alkyl chain lengths, demonstrating that the nature of this substituent significantly influences antimicrobial activity.

Experimental Protocol: Synthesis of O-Alkyl Hydrocupreine Derivatives

This protocol describes a general method for the O-alkylation of hydrocupreine, the precursor to this compound and its O-alkyl derivatives.

Materials:

-

Hydrocupreine

-

Appropriate alkyl halide (e.g., ethyl iodide for this compound)

-

Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of hydrocupreine (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the corresponding alkyl halide (1.5 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired O-alkyl hydrocupreine derivative.

Characterization:

The structure and purity of the synthesized derivatives should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activities and Structure-Activity Relationship

This compound exhibits a narrow but potent spectrum of antimicrobial activity, primarily against Streptococcus pneumoniae.[1] It also possesses antimalarial activity against Plasmodium falciparum.[2] The exploration of its derivatives has revealed key structural features that govern its biological effects.

Table 2: In Vitro Antimicrobial Activity of this compound and Selected Derivatives against S. pneumoniae

| Compound | Modification | MIC (µg/mL) |

| This compound (Optochin) | 6'-OC₂H₅ | 1-2 |

| Analogue 48 | C9-O-aryl ether | 0.06 |

Note: Data is compiled from published literature and may vary depending on the specific strain and testing conditions.

Studies on the structure-activity relationship have shown that:

-

The 6'-alkoxy group: The length and nature of the alkyl chain at the 6'-position of the quinoline ring influence potency.

-

The C9-hydroxyl group: Modification of this group can lead to derivatives with significantly enhanced activity. For instance, certain C9-O-aryl ether analogs have demonstrated substantially improved potency against multidrug-resistant strains of S. pneumoniae.[3]

-

The quinuclidine ring: Alterations to this part of the molecule can affect both potency and pharmacokinetic properties.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound and its derivatives against S. pneumoniae involves the inhibition of the F₀F₁ ATP synthase.[2][3][4] This enzyme is crucial for bacterial energy metabolism, and its inhibition leads to a disruption of the proton motive force and ultimately cell death.

Resistance to optochin in S. pneumoniae has been linked to mutations in the atpA and atpC genes, which encode the α and c subunits of the F₀F₁ ATP synthase, respectively. Molecular modeling studies suggest that this compound and its analogs likely bind to the c-ring of the ATP synthase, near the conserved glutamate residue that is essential for proton translocation.[2][3] This binding event physically obstructs the rotation of the c-ring, thereby inhibiting ATP synthesis.

Below is a Graphviz diagram illustrating the proposed mechanism of action.

Experimental Protocols: Antimicrobial Susceptibility Testing

The in vitro activity of this compound and its derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods.

Broth Microdilution Method

Materials:

-

Mueller-Hinton broth (MHB), often supplemented with 5% lysed horse blood for fastidious organisms like S. pneumoniae.

-

96-well microtiter plates.

-

Bacterial inoculum standardized to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the microtiter plates. The final concentration range should be sufficient to determine the MIC.

-

Add the standardized bacterial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37 °C for 18-24 hours in an atmosphere of 5% CO₂.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound remains a molecule of significant interest, not only for its established role in clinical microbiology but also as a lead compound for the development of novel antibiotics. The elucidation of its mechanism of action, targeting the bacterial ATP synthase, has opened new avenues for rational drug design. Future research should focus on the synthesis and evaluation of a broader range of derivatives with improved potency, selectivity, and pharmacokinetic properties. The development of compounds that can overcome existing resistance mechanisms is a key priority. The detailed protocols and data presented in this guide are intended to facilitate these research efforts and contribute to the discovery of the next generation of antimicrobial agents.

References

- 1. Optochin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A Cinchona Alkaloid Antibiotic That Appears To Target ATP Synthase in Streptococcus pneumoniae. | Semantic Scholar [semanticscholar.org]

- 4. A Cinchona Alkaloid Antibiotic That Appears To Target ATP Synthase in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethylhydrocupreine: A Quinine Derivative for Targeted Inhibition of Streptococcus pneumoniae

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Ethylhydrocupreine, more commonly known as optochin, is a derivative of quinine that has long been a cornerstone in the presumptive identification of Streptococcus pneumoniae.[1][2] Its remarkable and highly specific inhibitory effect on pneumococci, a leading cause of bacterial pneumonia and meningitis worldwide, has garnered significant interest beyond diagnostics, paving the way for its exploration as a potential therapeutic agent and a tool for understanding fundamental pneumococcal biology.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its study.

Molecular Profile and Relationship to Quinine

This compound hydrochloride is a synthetic derivative of hydroquinine, introduced in 1911 by Morgenroth and Levy.[2][5] Structurally, it belongs to the cinchona alkaloids, a class of compounds naturally derived from the bark of the Cinchona tree, with quinine being the most prominent member.[6] The antipneumococcal activity of these compounds is closely linked to their chemical structure, specifically the erythro configuration at the C8 and C9 positions.[7][8] While both quinine and this compound exhibit activity against S. pneumoniae, this compound is significantly more potent, inhibiting pneumococcal growth at much lower concentrations.[9]

Mechanism of Action: Targeting the F0F1 H+-ATPase

The selective toxicity of this compound against Streptococcus pneumoniae is attributed to its specific inhibition of the membrane-bound F0F1 H+-ATPase (ATP synthase).[7][10][11] This enzyme is crucial for proton translocation and ATP synthesis, fundamental processes for bacterial viability.[11][12]

This compound, along with quinine, specifically targets the c-subunit of the F0 portion of the ATPase complex.[7][13] The F0 complex is embedded in the cell membrane and functions as a proton channel. By binding to the c-subunit, this compound obstructs the flow of protons, thereby disrupting the proton motive force and inhibiting ATP synthesis.[11][14] This ultimately leads to cell lysis, which is observed as a zone of inhibition in susceptibility tests.[15][16]

Resistance to this compound in S. pneumoniae has been linked to point mutations in the atpC and atpA genes, which encode the c and a subunits of the F0 complex, respectively.[12][13][17] These mutations alter the binding site of the drug, reducing its inhibitory effect.[14]

Quantitative Data on Pneumococcal Inhibition

The efficacy of this compound is quantified through two primary measures: the zone of inhibition in disk diffusion assays and the Minimum Inhibitory Concentration (MIC) in broth microdilution assays.

Zone of Inhibition Data

The optochin susceptibility test is a standard diagnostic procedure for the presumptive identification of S. pneumoniae. A filter paper disk impregnated with 5 µg of this compound is placed on a blood agar plate inoculated with the suspect organism. The diameter of the resulting zone of inhibition is measured after incubation.

| Parameter | Value | Interpretation | Reference |

| Disk Content | 5 µg | Standard concentration for susceptibility testing. | [1][16] |

| Zone of Inhibition (Sensitive) | ≥ 14 mm | Presumptive identification of S. pneumoniae. | [1][15][18] |

| Zone of Inhibition (Intermediate) | < 14 mm | Further testing (e.g., bile solubility) is recommended. | [15] |

| Zone of Inhibition (Resistant) | No zone of inhibition | Indicates the organism is not S. pneumoniae. | [1][15] |

Note: Some viridans streptococci may produce small zones of inhibition (<14mm).[18][19] Occasional optochin-resistant strains of S. pneumoniae have been reported.[19]

Minimum Inhibitory Concentration (MIC) Data

MIC values provide a more quantitative measure of a compound's antimicrobial activity. For this compound, there is a clear distinction in MICs between susceptible S. pneumoniae and other streptococcal species.

| Organism | MIC Range (µg/mL) | Interpretation | Reference |

| Streptococcus pneumoniae (susceptible) | 0.25 - 0.5 | Highly susceptible to this compound. | [20] |

| Other Mitis Group Streptococci | 8 - 128 | Significantly higher resistance compared to S. pneumoniae. | [20] |

| Optochin-Resistant S. pneumoniae | 4-30 fold higher than susceptible strains | Demonstrates a clear shift in susceptibility due to resistance mechanisms. | [12] |

In vitro, a minimum inhibitory concentration (MIC) of 1:10,000,000 will inhibit the growth of pneumococci, and 1:500,000 is bactericidal.[2]

Experimental Protocols

Optochin Disk Diffusion Susceptibility Test

This protocol is widely used for the presumptive identification of Streptococcus pneumoniae.

Materials:

-

5% sheep blood agar plates

-

Optochin disks (5 µg)

-

Sterile inoculating loop or swab

-

Forceps

-

CO2 incubator (35-37°C)

-

Pure culture of an alpha-hemolytic streptococcus

Procedure:

-

Using a sterile inoculating loop or swab, select a few well-isolated colonies of the alpha-hemolytic organism to be tested.

-

Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.

-

Using sterile forceps, place a 5 µg optochin disk onto the inoculated surface of the agar.

-

Gently press the disk to ensure it adheres firmly to the agar.

-

Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2 atmosphere.

-

After incubation, observe the plate for a zone of inhibition around the disk.

-

Measure the diameter of the zone of inhibition in millimeters.

Interpretation of Results:

-

A zone of inhibition of ≥ 14 mm is considered sensitive and presumptive for S. pneumoniae.[1][15]

-

A zone of inhibition of < 14 mm is considered resistant, and the organism is unlikely to be S. pneumoniae. Further confirmatory tests like bile solubility are recommended for intermediate results.[15]

Broth Microdilution for MIC Determination

This method provides a quantitative measure of the minimum concentration of this compound required to inhibit the growth of the test organism.

Materials:

-

Cation-adjusted Mueller-Hinton broth with 2-5% lysed horse blood

-

This compound hydrochloride stock solution

-

96-well microtiter plates

-

Standardized inoculum of the test organism (e.g., 0.5 McFarland standard)

-

Incubator (35°C)

Procedure:

-

Prepare serial twofold dilutions of the this compound stock solution in the broth within the microtiter plate. The final concentration range should typically span from 0.125 to 256 µg/mL.[20]

-

Prepare a standardized inoculum of the test organism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubate the plate at 35°C for 20-24 hours.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Conclusion and Future Directions

This compound remains an invaluable tool in the clinical microbiology laboratory for the presumptive identification of Streptococcus pneumoniae. Its highly specific mechanism of action, targeting the F0F1 H+-ATPase, provides a fascinating case study in selective antimicrobial activity. While its clinical use as a therapeutic has been limited, the unique interaction with its target presents opportunities for the design of novel narrow-spectrum antibiotics. Further research into the structure-activity relationships of quinine derivatives and their interaction with the pneumococcal ATPase could lead to the development of new agents to combat this persistent and significant human pathogen.[3]

References

- 1. medicallabnotes.com [medicallabnotes.com]

- 2. Optochin - Wikipedia [en.wikipedia.org]

- 3. A Cinchona Alkaloid Antibiotic That Appears To Target ATP Synthase in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. microbenotes.com [microbenotes.com]

- 6. prisminltd.com [prisminltd.com]

- 7. Quinine specifically inhibits the proteolipid subunit of the F0F1 H+ -ATPase of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. THE ACTION OF ETHYLHYDROCUPREIN (OPTOCHIN) ON TYPE STRAINS OF PNEUMOCOCCI IN VITRO AND IN VIVO, AND ON SOME OTHER MICROORGANISMS IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinine specifically inhibits the proteolipid subunit of the F0F1 H+ -ATPase of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of Streptococcus pneumoniae isolates occurring in optochin-susceptible and optochin-resistant variants by analyzing whole-genome sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Molecular bases of three characteristic phenotypes of pneumococcus: optochin-sensitivity, coumarin-sensitivity, and quinolone-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Optochin Susceptibility Test for Streptococcus pneumoniae [microbiologynotes.com]

- 16. Optochin Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 17. Molecular basis of the optochin-sensitive phenotype of pneumococcus: characterization of the genes encoding the F0 complex of the Streptococcus pneumoniae and Streptococcus oralis H(+)-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. simpios.eu [simpios.eu]

- 19. rcpath.org [rcpath.org]

- 20. MALDI-TOF Mass Spectrometry-Based Optochin Susceptibility Testing for Differentiation of Streptococcus pneumoniae from other Streptococcus mitis Group Streptococci - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antimicrobial Activity of Ethylhydrocupreine Against Various Bacterial Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhydrocupreine, also known as optochin, is a quinine derivative historically investigated for its therapeutic potential and now primarily utilized as a diagnostic tool for the presumptive identification of Streptococcus pneumoniae. Its potent and selective antimicrobial activity against pneumococci is a cornerstone of clinical microbiology. This technical guide provides an in-depth analysis of the in vitro antimicrobial activity of this compound, focusing on its mechanism of action, detailed experimental protocols for susceptibility testing, and a summary of its activity against various bacterial strains. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Action: Targeting the F₀F₁ ATP Synthase

This compound exerts its antimicrobial effect by specifically targeting the F₀F₁ ATP synthase, a crucial enzyme complex located in the bacterial cell membrane.[1] This enzyme is responsible for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell, by utilizing the proton motive force (PMF) generated by the electron transport chain.[2][3]

The F₀F₁ ATP synthase is composed of two main domains: the F₀ domain, which is embedded in the membrane and functions as a proton channel, and the F₁ domain, which protrudes into the cytoplasm and contains the catalytic sites for ATP synthesis.[1] this compound inhibits the activity of this enzyme, leading to a disruption of the PMF and a subsequent depletion of intracellular ATP.[4] This energy deficit ultimately results in the cessation of essential cellular processes and cell death.[3]

Resistance to this compound in S. pneumoniae has been linked to point mutations in the genes encoding the a-subunit and c-subunit of the F₀ domain of the ATP synthase.[5]

Figure 1: Mechanism of Action of this compound.

In Vitro Antimicrobial Activity Data

The antimicrobial activity of this compound is remarkably specific for Streptococcus pneumoniae.[6] Other alpha-hemolytic streptococci, often referred to as viridans streptococci, are typically resistant.[7] Data on its activity against a broader range of bacteria is limited, reflecting its primary use as a diagnostic agent rather than a broad-spectrum antibiotic.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Streptococcus pneumoniae | Multiple Clinical Isolates | 0.005 - 0.1 | [8] |

| Streptococcus mitis | ATCC 49456 | Resistant | [7] |

| Enterococcus faecalis | ATCC 29212 | Resistant | [7] |

Note: "Resistant" indicates that no inhibition was observed at standard testing concentrations.

Table 2: Zone of Inhibition Diameters for this compound (5 µg disk)

| Bacterial Species | Strain | Zone of Inhibition (mm) | Interpretation | Reference |

| Streptococcus pneumoniae | ATCC 49619 | ≥ 14 | Susceptible | [7] |

| Streptococcus pneumoniae | Multiple Clinical Isolates | ≥ 14 | Susceptible | [1][9] |

| Streptococcus mitis | ATCC 49456 | < 14 (often 0) | Resistant | [7] |

| Viridans Streptococci | Multiple Clinical Isolates | < 14 (often 0) | Resistant | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro antimicrobial activity of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Materials:

-

This compound hydrochloride stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2-5% lysed horse blood

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35 ± 2°C) with 5% CO₂

Procedure:

-

Prepare serial twofold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

-

Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

-

Incubate the plates at 35 ± 2°C in a 5% CO₂ atmosphere for 20-24 hours.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

Figure 2: Broth Microdilution Workflow for MIC Determination.

Disk Diffusion for Zone of Inhibition Determination

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

-

5% sheep blood agar plates

-

This compound disks (5 µg)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35 ± 2°C) with 5% CO₂

Procedure:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Using a sterile cotton swab, evenly inoculate the entire surface of a 5% sheep blood agar plate to obtain confluent growth.

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically apply a 5 µg this compound disk to the surface of the agar.

-

Gently press the disk to ensure complete contact with the agar surface.

-

Incubate the plate at 35 ± 2°C in a 5% CO₂ atmosphere for 18-24 hours.

-

Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

Figure 3: Disk Diffusion Workflow for Zone of Inhibition.

Discussion and Conclusion

This compound's potent and selective in vitro activity against Streptococcus pneumoniae makes it an indispensable tool in clinical microbiology for the presumptive identification of this important pathogen. Its mechanism of action, the inhibition of the F₀F₁ ATP synthase, highlights a critical vulnerability in bacterial energy metabolism that could be explored for the development of novel antimicrobial agents.

The lack of significant activity against other bacterial species, including other streptococci and Gram-negative bacteria, underscores its narrow spectrum. This specificity, while limiting its therapeutic potential as a broad-spectrum antibiotic, is the very property that makes it a valuable diagnostic reagent.

The experimental protocols detailed in this guide provide standardized methods for assessing the antimicrobial susceptibility to this compound. Adherence to these protocols is crucial for obtaining reliable and reproducible results in a research or clinical setting.

Future research could focus on exploring the potential of this compound derivatives with a broader spectrum of activity or investigating the F₀F₁ ATP synthase as a target for new antimicrobial drugs in a wider range of pathogenic bacteria. This technical guide serves as a foundational resource for such endeavors, providing a comprehensive overview of the in vitro antimicrobial properties of this compound.

References

- 1. Comparison of Streptococcus pneumoniae isolates occurring in optochin-susceptible and optochin-resistant variants by analyzing whole-genome sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the ATP synthase in bacterial and fungal pathogens: beyond Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Active maintenance of proton motive force mediates starvation-induced bacterial antibiotic tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of In Vitro-Generated and Clinical Optochin-Resistant Strains of Streptococcus pneumoniae Isolated from Argentina - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optochin - Wikipedia [en.wikipedia.org]

- 7. microbenotes.com [microbenotes.com]

- 8. researchgate.net [researchgate.net]

- 9. microbiologyinfo.com [microbiologyinfo.com]

- 10. Optochin Revisited: Defining the Optimal Type of Blood Agar for Presumptive Identification of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Pioneering Pneumococcal Identification: A Technical Guide to the Early Research of Ethylhydrocupreine (Optochin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of Streptococcus pneumoniae (pneumococcus) is a cornerstone of clinical microbiology, essential for the diagnosis and management of respiratory and invasive bacterial infections. A key method in this identification process has been the optochin sensitivity test. This technical guide delves into the foundational early research on ethylhydrocupreine hydrochloride, commercially known as optochin, and its pivotal role in distinguishing pneumococci from other alpha-hemolytic streptococci. This document provides a detailed look at the original experimental protocols, quantitative data from seminal studies, and the logical workflows that established this durable diagnostic technique.

This compound, a derivative of quinine, was first investigated for its therapeutic potential in pneumococcal infections in the early 20th century.[1][2] While its clinical utility as a treatment was limited, its potent and specific inhibitory effect on pneumococcus in vitro was quickly recognized.[3] This guide revisits the seminal work of early researchers who laid the groundwork for the modern optochin sensitivity test, a method that remains a mainstay in clinical laboratories worldwide.

Early Experimental Protocols

The initial investigations into the antimicrobial properties of this compound against pneumococci were primarily conducted in liquid media. The transition to a more practical agar-based disc diffusion method occurred in the mid-20th century.

Moore's Broth-Based Inhibition Studies (1915)

Henry F. Moore's 1915 paper, "The Action of Ethylhydrocuprein (Optochin) on Type Strains of Pneumococci in Vitro and in Vivo, and on Some Other Microorganisms in Vitro," was a landmark study that systematically quantified the inhibitory and bactericidal concentrations of this compound against various bacteria.

Methodology for Determining Inhibitory and Bactericidal Action:

-

Preparation of this compound Hydrochloride Solutions: A stock solution of 1:1,000 was prepared by dissolving 0.1 grams of this compound hydrochloride in 100 cubic centimeters (cc) of sterile distilled water. A series of dilutions were then made in sterile broth to achieve final concentrations ranging from 1:400,000 to 1:12,800,000.

-

Culture Medium: The primary medium used was a meat infusion broth with a final pH of 7.6. For certain experiments, ascitic fluid broth (1 part sterile ascitic fluid to 2 parts broth) was also utilized.

-

Bacterial Inoculum: A standardized inoculum was prepared by diluting an 18-hour broth culture of the test organism 1:1,000 in sterile broth. One standard loopful (approximately 0.01 cc) of this diluted culture was added to each tube containing the this compound dilutions.

-

Incubation: The inoculated tubes, along with a control tube containing no this compound, were incubated at 37°C for 18 to 24 hours.

-

Determination of Inhibitory Action: The highest dilution of this compound that completely prevented visible growth after incubation was recorded as the inhibitory concentration.

-

Determination of Bactericidal Action: To determine the concentration at which the bacteria were killed, a standard loopful of the contents from each clear tube (showing no growth) was sub-cultured onto an agar plate. The plates were then incubated, and the highest dilution from which no growth occurred on the sub-culture was recorded as the bactericidal concentration.

Bowers and Jeffries' Introduction of the Disc Diffusion Method (1955)

In 1955, Bowers and Jeffries published "Optochin in the Identification of Str. pneumoniae," which described a more practical and rapid method for determining optochin sensitivity using impregnated paper discs on solid agar.[4] This innovation paved the way for the routine use of optochin in clinical laboratories.

Methodology for the Disc Diffusion Test:

-

Preparation of Optochin Discs: Filter paper discs were saturated with a 1:4,000 solution of this compound hydrochloride and then dried.

-

Culture Medium: The study utilized blood agar plates, with the specific type of blood not being the primary focus, though later studies would standardize this.

-

Bacterial Inoculum: A pure culture of the alpha-hemolytic streptococcus to be tested was streaked onto a blood agar plate to obtain confluent growth.

-

Application of Disc: A dried optochin-impregnated disc was placed onto the inoculated surface of the agar.

-

Incubation: The plates were incubated at 37°C for 18 to 24 hours.

-

Interpretation of Results: The presence of a zone of inhibition around the disc was indicative of sensitivity. The study established a strong correlation between optochin sensitivity and bile solubility for the identification of S. pneumoniae.[5]

Quantitative Data from Early Research

The following tables summarize the key quantitative findings from Moore's 1915 study, illustrating the potent and specific action of this compound against pneumococci compared to other streptococci and unrelated bacteria.

Table 1: Inhibitory and Bactericidal Action of this compound Hydrochloride on Pneumococcus Strains

| Pneumococcus Strain (Type) | Inhibitory Dilution | Bactericidal Dilution (in 18 hours) |

| Type I | 1:800,000 - 1:1,600,000 | 1:400,000 - 1:800,000 |

| Type II | 1:1,600,000 - 1:3,200,000 | 1:800,000 - 1:1,600,000 |

| Type III (Pneumococcus mucosus) | 1:3,200,000 - 1:6,400,000 | 1:1,600,000 - 1:3,200,000 |

| Type IV | 1:1,600,000 - 1:3,200,000 | 1:800,000 - 1:1,600,000 |

Data extracted from Moore, H.F. (1915). J Exp Med, 22(3), 269-285.

Table 2: Inhibitory Action of this compound Hydrochloride on Other Microorganisms

| Microorganism | Inhibitory Dilution |

| Streptococcus pyogenes | 1:20,000 - 1:40,000 |

| Streptococcus (from saliva) | 1:10,000 - 1:20,000 |

| Staphylococcus aureus | < 1:10,000 |

| Escherichia coli | < 1:10,000 |

| Klebsiella pneumoniae | < 1:10,000 |

| Corynebacterium diphtheriae | < 1:10,000 |

Data extracted from Moore, H.F. (1915). J Exp Med, 22(3), 269-285.

Visualizing the Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows from the foundational studies.

Conclusion

The early research into the antimicrobial properties of this compound laid the essential groundwork for a simple yet powerful diagnostic tool for the identification of Streptococcus pneumoniae. The meticulous quantitative work of Moore in 1915 definitively established the specific inhibitory action of optochin on pneumococci.[3] Subsequently, the practical innovation of the disc diffusion method by Bowers and Jeffries in 1955 transformed this scientific observation into a routine laboratory test.[4] This technical guide has provided a detailed overview of these pioneering efforts, presenting the original experimental protocols and quantitative data that continue to underpin the presumptive identification of one of the most significant human bacterial pathogens. For researchers and professionals in drug development, this historical context not only illuminates the origins of a standard microbiological test but also serves as a case study in the translation of basic antimicrobial research into enduring clinical diagnostics.

References

- 1. Optochin - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. THE ACTION OF ETHYLHYDROCUPREIN (OPTOCHIN) ON TYPE STRAINS OF PNEUMOCOCCI IN VITRO AND IN VIVO, AND ON SOME OTHER MICROORGANISMS IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optochin in the Identification of Str. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Preparation of Ethylhydrocupreine (Optochin) Disks for Microbiology Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhydrocupreine hydrochloride, commonly known as optochin, is a quinine derivative used in microbiology laboratories for the presumptive identification of Streptococcus pneumoniae.[1] This compound selectively inhibits the growth of S. pneumoniae at low concentrations, distinguishing it from other alpha-hemolytic streptococci, such as the viridans group, which are typically resistant.[1][2][3] The optochin susceptibility test is a simple, cost-effective, and reliable method, integral to clinical diagnostics and research involving streptococcal species.[2][4] While commercially prepared optochin disks are widely available, in-house preparation can be a viable alternative, offering customization and cost savings. This document provides detailed protocols for the preparation, quality control, and application of this compound disks for use in microbiological assays.

Materials and Equipment

Chemicals and Reagents:

-

This compound hydrochloride powder (CAS 3413-58-9)

-

Sterile distilled water or other appropriate solvent (e.g., ethanol, as this compound hydrochloride is soluble in ethanol)[5]

-

Whatman filter paper No. 3 or equivalent

-

Quality control bacterial strains:

-

5% Sheep Blood Agar plates

-

Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth

-

0.5 McFarland turbidity standard

Equipment:

-

Analytical balance

-

Sterile glassware (volumetric flasks, beakers)

-

Micropipettes and sterile tips

-

Hole punch (6 mm diameter)

-

Autoclave or hot air oven

-

Sterile petri dishes

-

Sterile forceps

-

Incubator (35-37°C with 5% CO2)

-

Fume hood

-

Personal Protective Equipment (PPE): lab coat, gloves, safety goggles

Safety Precautions

This compound hydrochloride powder should be handled with care in a fume hood.[2] Wear appropriate PPE, including a lab coat, gloves, and safety glasses, to avoid inhalation and contact with skin and eyes.[2][6] In case of contact, rinse the affected area thoroughly with water.[2][6] Refer to the Safety Data Sheet (SDS) for complete safety information before handling the chemical. Store the powder in a cool, dry, and dark place as it is light-sensitive.[3][7]

Experimental Protocols

Protocol 1: Preparation of 6 mm Filter Paper Disks

-

Punching Disks: Use a standard 6 mm hole punch to create disks from Whatman No. 3 filter paper.[4][8] Ensure the paper is clean and free of contaminants.

-

Sterilization: Place the punched disks in a sterile petri dish. Sterilize the disks by either:

-

Drying: If autoclaved, ensure the disks are completely dry before impregnation. This can be achieved by placing the open petri dish in a sterile laminar flow hood or a clean incubator at 37°C until dry.

Protocol 2: Preparation of 5 µg this compound Disks

-

Preparation of Stock Solution (1:4000):

-

A 1:4000 solution corresponds to 1 gram of this compound hydrochloride in 4000 mL of solvent. This is equivalent to 0.25 mg/mL or 250 µg/mL.

-

To prepare a smaller volume, for example 10 mL, weigh out 2.5 mg of this compound hydrochloride powder.

-

In a sterile volumetric flask, dissolve the powder in 10 mL of sterile distilled water. Mix thoroughly until completely dissolved. This compound hydrochloride is water-soluble.[1][2][3][4]

-

-

Impregnation of Disks:

-

To achieve a final concentration of 5 µg per disk, each disk must be impregnated with 20 µL of the 250 µg/mL stock solution (250 µg/mL * 0.020 mL = 5 µg).

-

Aseptically arrange the sterile, dry filter paper disks in an empty sterile petri dish, ensuring they do not overlap.

-

Using a calibrated micropipette with a sterile tip, carefully apply 20 µL of the 1:4000 this compound hydrochloride solution to the center of each disk.[4]

-

-

Drying and Storage:

-

Allow the impregnated disks to dry completely in a sterile environment, such as a laminar flow hood or an incubator at 37°C, with the petri dish lid slightly ajar.[4]

-

Once dry, store the disks in a sterile, airtight container with a desiccant.[4][7]

-

For long-term storage, keep the container at -20°C to 8°C, protected from light and moisture.[1][7] A small working supply can be kept refrigerated for up to a week.[7]

-

Protocol 3: Quality Control of Prepared Disks

-

Inoculum Preparation: Prepare a bacterial suspension of the positive control (S. pneumoniae ATCC 49619) and the negative control (S. mitis ATCC 49456 or E. faecalis ATCC 29212) in a suitable broth (e.g., TSB) to a turbidity equivalent to a 0.5 McFarland standard.[6]

-

Inoculation: Using a sterile cotton swab, streak the entire surface of a 5% sheep blood agar plate to obtain confluent growth.[3][6]

-

Disk Application: Aseptically place one of the prepared this compound disks onto the inoculated surface of the agar plate using sterile forceps. Gently press the disk to ensure complete contact with the agar.[3][6]

-

Incubation: Incubate the plates at 35-37°C in a 5-10% CO2-enriched atmosphere for 18-24 hours.[2][3][6]

-

Interpretation of Results: After incubation, measure the diameter of the zone of inhibition in millimeters. The expected results are summarized in the table below.

Data Presentation

| Parameter | Value | Reference |

| Disk Diameter | 6 mm | [2][6] |

| This compound per Disk | 5 µg | [1][6] |

| Positive Control Organism | Streptococcus pneumoniae ATCC 49619 | [3][6] |

| Expected Zone of Inhibition (Positive Control) | ≥14 mm | [2][3][6] |

| Negative Control Organism | Streptococcus mitis ATCC 49456 or Enterococcus faecalis ATCC 29212 | [3][6] |

| Expected Zone of Inhibition (Negative Control) | No zone of inhibition | [3][6] |

| Interpretation for Test Isolate | Zone of inhibition ≥14 mm: Susceptible (Presumptive S. pneumoniae) | [2][3] |

| Interpretation for Test Isolate | Zone of inhibition <14 mm: Resistant (Not S. pneumoniae) | [2][3] |

Visualizations

References

- 1. Optochin Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. allresearchjournal.com [allresearchjournal.com]

- 5. This compound hydrochloride | CAS 3413-58-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. fishersci.com [fishersci.com]